molecular formula C18H16O6 B1316138 2,3,6,7-Tetramethoxyanthracene-9,10-dione CAS No. 5629-55-0

2,3,6,7-Tetramethoxyanthracene-9,10-dione

Cat. No. B1316138
CAS RN: 5629-55-0
M. Wt: 328.3 g/mol
InChI Key: WAKICGWWAOUTLO-UHFFFAOYSA-N
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Description

“2,3,6,7-Tetramethoxyanthracene-9,10-dione” is an organic compound, belonging to the anthraquinone family . It is commonly used as a fluorescent dye to study protein structure and function. It is also used as a precursor for the synthesis of various organic compounds.

Scientific Research Applications

Supramolecular Chemistry

  • Three-Dimensional Supramolecules : The crystal structures of triptycene-quinone derivatives, including those similar to 2,3,6,7-Tetramethoxyanthracene-9,10-dione, have been studied. These structures form ribbon-like supramolecules through weak intermolecular π-π interactions and C-H···O hydrogen bonds, resulting in three-dimensional supramolecular assemblies (Hashimoto, Takagi, & Yamamura, 1999).

Material Science

  • Organic Semiconducting Molecules : Anthracene-containing conjugated molecules, including anthracene-9,10-dione derivatives, have been synthesized and evaluated in organic thin film transistors (OTFTs). These molecules exhibit high charge carrier mobilities and good self-film-forming properties, suggesting their potential in semiconducting applications (Bae et al., 2010).

Biochemistry and Pharmacology

  • Anticancer and Antimalarial Activities : Substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene derivatives, which are structurally related to 2,3,6,7-Tetramethoxyanthracene-9,10-dione, have shown anticancer and antimalarial activities. These compounds exhibit significant inhibition of leukemia cell viability and Plasmodium falciparum (Hua et al., 2002).

Chemistry and Synthesis

  • Functionalization of Anthracene : Research on the functionalization of anthracene includes the synthesis of brominated 1,4-anthraquinones, which are key precursors for the preparation of functionalized anthracene derivatives. This study provides a selective and efficient method for the preparation of these compounds, indicating the versatility of anthracene-9,10-dione derivatives in synthetic chemistry (Akar, Çakmak, Büyükgüngör, & Şahin, 2011).

Luminescent Sensors

  • Luminescent Sensor for Oxoacids : 1,8-Oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione, a compound structurally related to 2,3,6,7-Tetramethoxyanthracene-9,10-dione, has been shown to act as a luminescent sensor for common oxoacids. The intensity ofluminescence increases significantly upon complexation with oxoacids, indicating its potential as a responsive luminescent sensor (Young, Quiring, & Sykes, 1997).

DNA Binding and Anticancer Agents

  • DNA-Binding and Anticancer Properties : Anthracene-9,10-diones, including substituted derivatives, have been studied for their DNA-binding properties and potential as anticancer agents. These compounds have shown significant DNA-binding capabilities and cytotoxicity in vitro, providing insights into their mechanism of action and potential therapeutic applications (Agbandje, Jenkins, McKenna, Reszka, & Neidle, 1992).

Coordination Chemistry

  • Coordination Complexes : Studies on bis(nicotinyloxy) and bis(isonicotinyloxy) anthracene-9,10-dione ligands have led to the synthesis of new chelating, bridging complexes, and coordination polymers with Ag(I) and Cu(I) ions. These complexes have unique structural features and highlight the versatility of anthracene-9,10-dione derivatives in coordination chemistry (Peterson, Kirby, Kadarkaraisamy, Hartshorn, & Sykes, 2009).

Crystallography and Synthesis

  • Crystal Structure and Synthesis : The crystal structure of physcion, a compound structurally related to 2,3,6,7-Tetramethoxyanthracene-9,10-dione, provides insights into the molecular arrangement and interactions in solid state. This research contributes to the understanding of the physical properties and potential applications of these types of compounds (Hopf, Jones, Goclik, Aust, & Rödiger, 2012).

properties

IUPAC Name

2,3,6,7-tetramethoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-13-5-9-10(6-14(13)22-2)18(20)12-8-16(24-4)15(23-3)7-11(12)17(9)19/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKICGWWAOUTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574109
Record name 2,3,6,7-Tetramethoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,7-Tetramethoxyanthracene-9,10-dione

CAS RN

5629-55-0
Record name 2,3,6,7-Tetramethoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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